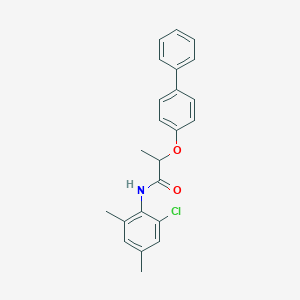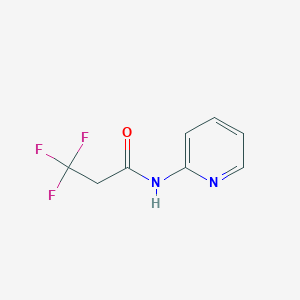
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide
Vue d'ensemble
Description
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide, also known as BDP or Bezafibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are drugs that are used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood. BDP has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide exerts its pharmacological effects by activating peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cell proliferation. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide is a PPAR alpha and PPAR gamma agonist, which means that it activates these receptors and modulates the expression of their target genes.
Biochemical and Physiological Effects
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been shown to have several biochemical and physiological effects. It reduces the levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide also improves insulin sensitivity, reduces inflammation, and inhibits cell proliferation. In addition, 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been shown to have antioxidant and anti-apoptotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has several advantages for lab experiments. It is readily available, easy to synthesize, and has a well-established mechanism of action. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide is also relatively inexpensive and has a good safety profile. However, 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide can interact with other drugs and compounds, which can affect its pharmacological effects.
Orientations Futures
There are several future directions for research on 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been shown to have neuroprotective effects and may be able to prevent or slow down the progression of these diseases. Another area of interest is its potential use in the treatment of obesity and metabolic syndrome. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been shown to have beneficial effects on lipid and glucose metabolism, which may make it a useful drug for these conditions. Finally, 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide may have potential as an anti-cancer drug. Further research is needed to determine its efficacy and safety in various cancer types.
Applications De Recherche Scientifique
2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have hypolipidemic, hypoglycemic, anti-inflammatory, and anti-cancer properties. 2-(4-biphenylyloxy)-N-(2-chloro-4,6-dimethylphenyl)propanamide has been used to treat hyperlipidemia, atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. It has also been investigated for its potential use in the treatment of various cancers, including breast, colon, and prostate cancer.
Propriétés
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-phenylphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClNO2/c1-15-13-16(2)22(21(24)14-15)25-23(26)17(3)27-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14,17H,1-3H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGCBLYRXGOOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-1-[(2-methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4171805.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4171808.png)
![7-(2-fluorophenyl)-5-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4171811.png)
![1-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-3-piperidinecarboxamide](/img/structure/B4171838.png)
![2-[(4-methyl-1,3-thiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4171839.png)
![2-(4-biphenylyloxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4171841.png)
![3-amino-6-(2,4-dichlorophenyl)-N-ethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4171844.png)
![ethyl 1-{2-[(phenylsulfonyl)amino]benzoyl}-4-piperidinecarboxylate](/img/structure/B4171859.png)
![3a,8a-dimethyl-N-phenyl-3,3a,8,8a-tetrahydropyrrolo[2,3-b]indole-1(2H)-carbothioamide](/img/structure/B4171867.png)
![2-({2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanoyl}amino)benzamide](/img/structure/B4171872.png)
![N-[2-(2-methoxyethyl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl]cyclohexanecarboxamide](/img/structure/B4171873.png)
![N-(tetrahydro-2-furanylmethyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4171880.png)

![N-[4-(4-butyryl-1-piperazinyl)phenyl]hexanamide](/img/structure/B4171898.png)